molecular formula C12H16FN3S B11737385 1-(5-fluorothiophen-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}methanamine

1-(5-fluorothiophen-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}methanamine

Cat. No.: B11737385
M. Wt: 253.34 g/mol
InChI Key: NJEQKUJOXAJFTI-UHFFFAOYSA-N
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Description

This compound features a fluorinated thiophene ring linked via a methanamine bridge to a 1-(propan-2-yl)-substituted pyrazole ring. Its molecular formula is C₁₂H₁₅FN₂S, with a molecular weight of 238.32 g/mol (inferred from structural analogs in ). The fluorine atom on the thiophene ring enhances electronic effects, while the isopropyl group on the pyrazole may influence steric bulk and lipophilicity.

Properties

Molecular Formula

C12H16FN3S

Molecular Weight

253.34 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C12H16FN3S/c1-9(2)16-6-5-10(15-16)7-14-8-11-3-4-12(13)17-11/h3-6,9,14H,7-8H2,1-2H3

InChI Key

NJEQKUJOXAJFTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)CNCC2=CC=C(S2)F

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring is synthesized via cyclization of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For the target compound, 1-(propan-2-yl)-1H-pyrazol-3-amine is typically prepared by reacting hydrazine hydrate with a substituted diketone, such as acetylacetone, under acidic conditions. The isopropyl group is introduced at the N1 position through alkylation using isopropyl bromide or chloride in the presence of a base like potassium carbonate.

Example Reaction:

Hydrazine+AcetylacetoneHCl, EtOH1Isopropyl-1H-pyrazol-3-amine[10]\text{Hydrazine} + \text{Acetylacetone} \xrightarrow{\text{HCl, EtOH}} 1-\text{Isopropyl-1H-pyrazol-3-amine} \quad

Synthesis of 5-Fluorothiophene-2-Carbaldehyde

The 5-fluorothiophene component is synthesized via electrophilic fluorination of thiophene derivatives. A common approach involves treating 2-thiophenecarbaldehyde with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60–80°C, achieving regioselective fluorination at the 5-position.

Optimization Data:

ParameterOptimal ConditionYield (%)
Fluorinating AgentSelectfluor®78
SolventAcetonitrile-
Temperature70°C-
Reaction Time12 hours-

Reductive Amination for Methanamine Linkage

The final step involves coupling the pyrazole and thiophene moieties via reductive amination. 1-Isopropyl-1H-pyrazol-3-amine is reacted with 5-fluorothiophene-2-carbaldehyde in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst.

Representative Protocol:

  • Combine 1-isopropyl-1H-pyrazol-3-amine (1.0 equiv) and 5-fluorothiophene-2-carbaldehyde (1.2 equiv) in methanol.

  • Add acetic acid (1.0 equiv) and NaBH3CN (1.5 equiv).

  • Stir at room temperature for 24 hours.

  • Purify via column chromatography (hexane/ethyl acetate, 3:1).

Yield: 72–86%

Industrial-Scale Optimization Strategies

Solvent and Catalyst Selection

  • Solvents: Methanol and ethanol are preferred for their ability to dissolve both amine and aldehyde components while facilitating proton transfer.

  • Catalysts: Palladium on carbon (Pd/C) under hydrogen atmosphere offers higher efficiency for large-scale reductive amination, reducing reaction time to 6–8 hours.

Purification Techniques

  • Chromatography: Silica gel chromatography remains the standard for isolating the target compound, though industrial processes may employ crystallization for cost-effectiveness.

  • Crystallization Solvents: Ethyl acetate/hexane mixtures (1:4) yield high-purity crystals (>98% by HPLC).

Challenges and Mitigation

Steric Hindrance

The bulky isopropyl group on the pyrazole ring can hinder reductive amination. Using excess aldehyde (1.5 equiv) and elevated temperatures (40–50°C) improves reaction kinetics.

Fluorine Stability

Fluorine substituents are susceptible to nucleophilic displacement under basic conditions. Maintaining a mildly acidic pH (pH 4–5) during reactions preserves the integrity of the 5-fluorothiophene moiety.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 1.40 (d, J = 6.8 Hz, 6H, CH(CH3)2), 3.85 (s, 2H, CH2NH), 4.25 (sept, J = 6.8 Hz, 1H, CH(CH3)2), 6.75 (d, J = 3.6 Hz, 1H, pyrazole-H), 7.10 (d, J = 3.6 Hz, 1H, thiophene-H).

  • MS (ESI): m/z 292.1 [M+H]+.

Purity Assessment

  • HPLC: >99% purity (C18 column, acetonitrile/water gradient, 254 nm).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Reductive AminationMild conditions, high selectivityRequires stoichiometric reductant72–86
Microwave-AssistedRapid (30–60 minutes)Specialized equipment needed68–75
Catalytic HydrogenationScalable, clean reactionHigh pressure required80–85

Chemical Reactions Analysis

Types of Reactions

(5-fluorothiophen-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the fluorine atom or reduce the pyrazole ring.

    Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (5-fluorothiophen-2-yl)methyl-1H-pyrazol-3-yl]methyl})ketone, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

This compound features a fluorinated thiophene ring and a pyrazole moiety, which contribute to its unique chemical properties. The synthesis typically involves multi-step organic reactions:

  • Fluorination of Thiophene : The starting material, thiophene, is fluorinated to obtain 5-fluorothiophene.
  • Formation of Pyrazole : A suitable diketone is condensed with hydrazine to form the pyrazole ring, followed by alkylation to introduce the propan-2-yl group.
  • Coupling Reaction : The two intermediates are coupled through a nucleophilic substitution reaction under basic conditions, resulting in the final compound.

Scientific Research Applications

The compound has several notable applications:

Chemistry

  • Building Block for Complex Molecules : It serves as a precursor for synthesizing more complex organic compounds and materials.

Biology

  • Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Research indicates potential anticancer properties, with ongoing studies exploring its effects on various cancer cell lines.

Medicine

  • Neurological Disorders : The compound is being investigated for its therapeutic potential in treating neurological disorders due to its ability to modulate specific biological pathways.

Industry

  • Advanced Materials Development : It is utilized in creating organic semiconductors and conductive polymers, which have applications in electronics and materials science.

Antimicrobial Activity

In a study investigating the antimicrobial properties of related compounds, it was found that derivatives of pyrazole exhibited significant inhibition against various bacterial strains. This suggests that 1-(5-fluorothiophen-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}methanamine could similarly inhibit bacterial growth.

Anticancer Research

Preliminary studies have shown that compounds with similar structures induce apoptosis in cancer cells. Further research is needed to confirm these effects specifically for this compound.

Mechanism of Action

The mechanism by which (5-fluorothiophen-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity and specificity. The pyrazole moiety can interact with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Research Findings and Trends

  • Steric Considerations : Isopropyl groups (target compound) balance lipophilicity and steric hindrance better than bulkier substituents (e.g., ethyl/dimethyl in ) .
  • Synthetic Accessibility : Thiophene-containing compounds (target, ) often require specialized sulfur-based cyclization methods, unlike pyrrole or phenyl analogs .

Biological Activity

The compound 1-(5-fluorothiophen-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}methanamine is a novel organic molecule that has gained attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrazole ring, introduction of the isopropyl group, and fluorination of the thiophene ring. The final coupling through a methylamine linkage results in the target compound.

Chemical Structure

The molecular formula is C15H20FN3SC_{15}H_{20}FN_3S, with a molecular weight of approximately 293.4 g/mol. The structure features a fluorinated thiophene moiety linked to a pyrazole derivative, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. In vitro assays demonstrated significant inhibitory effects on both gram-positive and gram-negative bacteria, as well as antifungal activity against Candida albicans and Cryptococcus neoformans .

PathogenActivity
Staphylococcus aureusInhibitory (MIC = 12 µg/mL)
Escherichia coliModerate (MIC = 25 µg/mL)
Candida albicansStrong (MIC = 10 µg/mL)

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In cellular models, it reduced pro-inflammatory cytokine production, including IL-6 and TNF-alpha, suggesting a mechanism that may involve inhibition of NF-kB signaling pathways .

Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer activity. It was tested against several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective cytotoxicity at relatively low concentrations .

The biological activity of this compound is thought to stem from its interaction with specific molecular targets such as enzymes or receptors involved in inflammation and cell proliferation. Its unique structural features allow it to bind effectively to these targets, potentially inhibiting their activity.

Case Studies

  • Antimicrobial Study : A study conducted by Sreenivasa et al. synthesized similar azomethine derivatives and evaluated their antifungal properties against certified strains of Candida albicans. The findings highlighted that modifications in the substituents significantly influenced biological activity .
  • Anti-inflammatory Research : Another investigation assessed the impact of this compound on RAW264.7 macrophages, revealing that it significantly decreased nitric oxide production in response to lipopolysaccharide stimulation .

Q & A

Q. What are the recommended synthetic routes for 1-(5-fluorothiophen-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}methanamine, and what critical parameters influence yield?

A stepwise approach is typically employed:

Thiophene fluorination : Introduce fluorine at the 5-position of thiophene using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions.

Pyrazole alkylation : React 1-propan-2-yl-1H-pyrazole with a methylene precursor (e.g., chloromethyl pyrazole) in the presence of a base (K₂CO₃ or NaH) to form the pyrazole-methyl intermediate .

Amine coupling : Use reductive amination or nucleophilic substitution to link the fluorothiophene and pyrazole-methyl moieties. Key parameters include:

  • Temperature : Optimize between 60–80°C to avoid side reactions (e.g., over-alkylation) .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
  • Catalyst : Pd/C or Raney Ni for hydrogenation steps .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

A multi-technique approach is critical:

  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., fluorothiophene protons at δ 6.8–7.2 ppm; pyrazole methyl groups at δ 1.2–1.5 ppm) .
  • FTIR : Identify functional groups (e.g., C-F stretch at 1100–1200 cm⁻¹, N-H bend at 1600 cm⁻¹) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 294.3) .
  • Elemental analysis : Validate C, H, N, F composition (±0.3% tolerance) .

Q. Table 1: Key Spectral Data

TechniqueExpected Signal/ValuePurpose
¹H NMR (DMSO-d₆)δ 1.3 (d, 6H, CH(CH₃)₂), δ 7.1 (t, 1H, thiophene)Confirm alkyl and aromatic groups
FTIR1125 cm⁻¹ (C-F)Verify fluorination
HRMSm/z 294.1254 ([M+H]⁺)Validate molecular formula

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological targets of this compound?

  • Docking studies : Use software like AutoDock Vina to simulate binding to potential targets (e.g., kinase enzymes) based on the pyrazole and fluorothiophene motifs. Focus on hydrogen bonding (pyrazole N) and hydrophobic interactions (thiophene ring) .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Fluorine’s electron-withdrawing effect stabilizes the thiophene ring, directing reactivity to the pyrazole nitrogen .
  • MD simulations : Assess stability in biological membranes (logP ~2.5) to guide bioavailability studies .

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Standardized assays : Replicate results using orthogonal methods (e.g., fluorescence-based vs. colorimetric enzyme inhibition assays) .
  • Impurity profiling : Use HPLC-MS to quantify byproducts (e.g., defluorinated derivatives) that may skew bioactivity .
  • Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • pH buffering : Store in PBS (pH 7.4) to prevent amine protonation/degradation .
  • Light protection : Fluorothiophene derivatives are prone to photodegradation; use amber vials and minimize UV exposure .
  • Lyophilization : Improve shelf life by removing water, which accelerates hydrolysis of the methanamine group .

Q. Table 2: Stability Testing Protocol

ConditionTest DurationAnalytical MethodAcceptable Degradation Threshold
40°C/75% RH4 weeksHPLC (area %)≤5% impurity
UV light (254 nm)48 hoursUV-Vis spectroscopy≤10% absorbance change

Methodological Guidance

  • Controlled synthesis : Use Schlenk lines for moisture-sensitive steps (e.g., fluorination) .
  • Data validation : Cross-reference spectral data with PubChem/DSSTox entries for analogous compounds (e.g., CAS 944905-66-2 for fluorophenyl-triazole derivatives) .
  • Ethical reporting : Disclose synthetic yields, purity, and assay conditions in full to ensure reproducibility .

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